molecular formula C19H21N3O3S B11105626 N-(2,4-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide

N-(2,4-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide

Cat. No.: B11105626
M. Wt: 371.5 g/mol
InChI Key: PXTBJOKUDLPNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitrophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]-2-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-nitrobenzenesulfenyl chloride with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the nitrophenyl group can lead to various oxidized products .

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]-2-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrrolidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-13-9-10-15(14(2)12-13)20-19(23)17-7-5-11-21(17)26-18-8-4-3-6-16(18)22(24)25/h3-4,6,8-10,12,17H,5,7,11H2,1-2H3,(H,20,23)

InChI Key

PXTBJOKUDLPNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN2SC3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.